molecular formula C11H11N3O2 B1278237 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid CAS No. 228262-99-5

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid

Cat. No. B1278237
M. Wt: 217.22 g/mol
InChI Key: HBZUWMHXTXOATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid" is a derivative of imidazole, which is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the parallel synthesis approach has been utilized to create a library of imidazole-4,5-dicarboxamides, which are structurally related to the compound of interest . Another method involves the base-catalyzed cyclization of certain precursors, as demonstrated in the synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole, which could potentially be adapted for the synthesis of 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid . Additionally, regioselective synthesis methods have been developed for related compounds, which could inform the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of substituents at various positions on the imidazole ring, which can significantly affect the molecule's properties and reactivity. For example, the introduction of a benzyl group at the 1-position and an amino group at the 5-position would likely influence the molecule's electronic distribution and hydrogen bonding capabilities .

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. The amino group in the 5-position can act as a nucleophile, potentially engaging in reactions with electrophiles. The presence of a carboxylic acid group could allow for the formation of amides or esters, expanding the compound's utility in medicinal chemistry . Moreover, the reactivity of the imidazole ring itself can lead to the formation of novel structures when reacted with different reagents, as seen with the synthesis of 6-carbamoylpurines from a related imidazole intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of amino and carboxylic acid groups can lead to the formation of intramolecular hydrogen bonds, affecting the compound's solubility, melting point, and crystalline structure . The substituents on the imidazole ring can also impact the compound's stability and reactivity, which are crucial factors in drug design and synthesis .

Scientific Research Applications

Synthesis of Constrained Peptidomimetics

Skogh et al. (2013) detailed a process to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides, which are useful in synthesizing imidazole-based peptidomimetics. These compounds have potential applications in mimicking peptide structures for therapeutic and biochemical studies [Skogh et al., 2013].

Interconversion in Biosynthesis of Purine Nucleotides

Cusack et al. (1980) explored the conversion of ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates into 5-amino-1-(2-pyridyl)imidazole-4-carboxylic acid, a crucial step in the biosynthesis of purine nucleotides. Understanding these interconversions provides insights into nucleotide biosynthesis and potential drug targets [Cusack et al., 1980].

Creation of 6-Amidino-2-oxopurine

Dias et al. (2007) reported the formation of 6-amidino-2-oxopurines from N-aryl- or N-alkyl-5-amino-4-(cyanoformimidoyl)-1H-imidazoles. This synthesis process contributes to the understanding of purine chemistry and its potential applications in medicinal chemistry [Dias et al., 2007].

Enzyme Inhibition Studies

Shaw et al. (1979) investigated the inhibition of adenylosuccinate AMP-lyase by derivatives of N-(5-amino-1-β-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid. This research contributes to the understanding of enzyme interactions with imidazole derivatives, which is crucial for developing new pharmaceuticals [Shaw et al., 1979].

Reactions with Amino Acid Amide Nucleophiles

The work by Skogh et al. (2013) also provides insights into the aminocarbonylation of 4-iodo-1H-imidazoles, a key step in the synthesis of constrained H-Phe-Phe-NH2 analogues. These findings are significant for the development of novel imidazole derivatives with potential pharmacological applications [Skogh et al., 2013].

Formation of Bi-Imidazoles

Dias et al. (2002) describe the synthesis of bi-imidazoles from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles and isocyanates. Their work contributes to the growing field of imidazole chemistry and its relevance in creating new compounds with potential applications in drug development [Dias et al., 2002].

Antifungal Agent Development

Nikalje et al. (2015) conducted a study focusing on the synthesis of imidazole coupled 1,2,4-triazole-5-carboxylic acids, demonstrating their potential as antifungal agents. This research is crucial for developing new treatments for fungal infections [Nikalje et al., 2015].

Study of Tetrahydrochromeno Imidazoles

Palmer et al. (2009) explored the synthesis of 5-carboxamide-substituted tetrahydrochromeno[7,8-d]imidazoles, which showed activity as potassium-competitive acid blockers in pharmacological evaluations. This study expands the applications of imidazole derivatives in medicinal chemistry [Palmer et al., 2009].

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

TGR5 is emerging as an important and promising target for the treatment of diabetes, obesity, and other metabolic syndromes . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

5-amino-1-benzylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-9(11(15)16)13-7-14(10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZUWMHXTXOATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435529
Record name 5-AMINO-1-BENZYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid

CAS RN

228262-99-5
Record name 5-AMINO-1-BENZYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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